molecular formula C10H12N4OS B1331492 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 93073-14-4

4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1331492
CAS No.: 93073-14-4
M. Wt: 236.3 g/mol
InChI Key: RPGVZQCLIGREBE-UHFFFAOYSA-N
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Description

4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazolesThe presence of both amino and thiol groups in the structure makes this compound a versatile building block for the synthesis of various biologically active molecules .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Potential use in the development of new materials with specific properties.

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety precautions. An SDS for this compound should be available from the supplier .

Future Directions

The future directions for research on this compound would depend on the results of previous studies and the potential applications of the compound. A recent review highlighted the biological interest in 4-amino-5-mercapto[1,2,4]triazoles and their derivatives .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methoxybenzyl chloride with thiocarbohydrazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxybenzyl group, which can enhance its biological activity and specificity compared to other similar compounds. This structural feature can influence its interaction with molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

4-amino-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGVZQCLIGREBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356402
Record name 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93073-14-4
Record name 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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